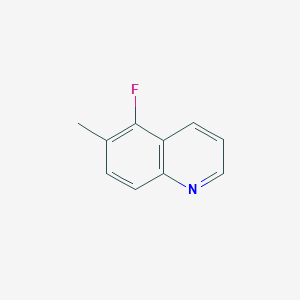

5-Fluoro-6-methylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

503538-41-8 |

|---|---|

Fórmula molecular |

C10H8FN |

Peso molecular |

161.18 g/mol |

Nombre IUPAC |

5-fluoro-6-methylquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 |

Clave InChI |

VJQLIGCPWCIGEJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(C=C1)N=CC=C2)F |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 6 Methylquinoline

Direct Synthesis Approaches for 5-Fluoro-6-methylquinoline

Direct synthesis methods aim to construct the this compound core in a limited number of steps, often by creating the heterocyclic ring from acyclic precursors.

Specific Synthetic Routes for this compound and its Esters (e.g., Ethyl this compound-3-carboxylate)

The synthesis of specific derivatives like ethyl this compound-3-carboxylate has been documented. One reported method involves a domino reaction starting from arylmethyl azides. This particular synthesis yielded the target compound, ethyl this compound-3-carboxylate, as a white solid. rsc.org Although the yield was modest at 10%, the method provides a direct route to this functionalized quinoline (B57606) ester. rsc.org

Detailed characterization data for the synthesized compound is provided in the following table.

| Property | Value |

|---|---|

| Yield | 10% |

| Physical State | White solid |

| Melting Point | 55-56 °C |

| 1H NMR (300 MHz, CDCl3) δ | 9.41 (s, 1H), 9.06 (s, 1H), 7.88 (d, 1H, J = 8.7 Hz), 7.74 (t, 1H, J = 8.4 Hz), 4.49 (q, 2H, J = 7.2 Hz), 2.48 (s, 3H), 1.47 (t, 3H, J = 7.2 Hz) |

| 13C NMR (75 MHz, CDCl3) δ | 165.1, 155.6 (d, JCF = 21Hz), 150.0, 148.8, 134.8 (d, JCF = 6 Hz), 131.6 (d, JCF = 5 Hz), 124.7 (d, JCF = 4 Hz), 123.3 (d, JCF = 3 Hz), 120.8 (d, JCF = 16 Hz), 117.7 (d, JCF = 17 Hz), 61.6, 14.3 (2xCH3) |

| HRMS (APCI) | Calcd for C13H13FNO2 (M+H)+ 234.0925, found 234.0921 |

Multi-Step Synthesis Protocols for Fluorinated Quinoline Derivatives

Multi-step syntheses are commonly employed to build complex fluorinated quinoline derivatives, allowing for precise installation of various functional groups. These pathways often begin with appropriately substituted anilines. For instance, the synthesis of 6-fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile (B15268740) starts from 3-fluoro-4-methylaniline, which undergoes cyclization to form the quinoline core, followed by subsequent functional group manipulations like hydroxylation and cyanation.

A common and historical approach to quinoline synthesis is the Skraup reaction, which has been adapted for fluorinated analogues. The synthesis of 5,7-difluoro- and 5,6,7-trifluoroquinolines has been achieved in high yields starting from 3,5-difluoro- and 3,4,5-trifluoroanilines, respectively. researchgate.net Similarly, another multi-step pathway was used to produce a series of novel fluorinated compounds with a quinoline core, designed as potential PDE5 inhibitors for neuroimaging applications. hzdr.denih.gov For example, the synthesis of fluorinated derivatives bearing a fluoroethoxy group at the C-3 position of the quinoline core involved converting a hydroxymethyl substituent into a chloromethyl group, which was then subjected to nucleophilic substitution with 2-fluoroethanol. hzdr.de

Another example involves the preparation of 4-chloro-6-fluoro-2-methylquinoline, a key intermediate. This process starts with the appropriate aniline, which is treated with phosphorus oxychloride to yield the chlorinated quinoline derivative. nih.gov This intermediate can then be further modified, for example, through oxidation to the N-oxide, which allows for further functionalization at the 2-methyl position. nih.gov

Catalytic Approaches in Quinoline Synthesis Relevant to this compound Precursors

Catalysis offers efficient and versatile routes to quinoline scaffolds, often from readily available starting materials and under milder conditions than classical methods. ias.ac.in These approaches are highly relevant for the synthesis of precursors to this compound.

Transition Metal Catalysis (e.g., Gold, Palladium, Cobalt, Rhodium, Copper)

Transition metals are powerful catalysts for constructing the quinoline ring system. ias.ac.insemanticscholar.orgrsc.org A variety of metals have been utilized, each with unique catalytic capabilities.

Copper (Cu): Copper catalysis is widely used for quinoline synthesis. One-pot methods involving the reaction of anilines and aldehydes have been developed where copper catalysts facilitate C-H functionalization and C-N/C-C bond formation. ias.ac.in Copper has also been used to prepare fluorinated quinoline derivatives by reacting anilines with fluorobenzaldehydes and phenylacetylene (B144264) under microwave irradiation. chemrevlett.com

Palladium (Pd): Palladium catalysts are effective in domino reactions, such as the Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, which subsequently cyclize to form quinoline motifs. ias.ac.in

Rhodium (Rh): Rhodium-catalyzed ortho-C–H bond activation provides an efficient route to substituted quinoline carboxylates through cascade C–H activation and heteroannulation reactions. mdpi.com

Cobalt (Co): Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones offers a simple method to access substituted quinolines under mild conditions. mdpi.com

Other Metals: Other transition metals like gold, iron, and manganese have also proven effective. ias.ac.inchemrevlett.comresearchgate.net Iron catalysts are particularly attractive due to being cost-effective and have been used in three-component coupling reactions. rsc.orgchemrevlett.com Manganese complexes have been shown to mediate the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Copper (Cu) | C-H functionalization, C-N/C-C bond formation | Anilines, Aldehydes | ias.ac.in |

| Palladium (Pd) | Domino Sonogashira coupling/cyclization | Benzimidoyl chlorides, 1,6-enynes | ias.ac.in |

| Rhodium (Rh) | ortho-C–H bond activation/heteroannulation | (Not specified) | mdpi.com |

| Cobalt (Co) | Ligand-free cyclization | 2-Aminoaryl alcohols, Ketones | mdpi.com |

| Iron (Fe) | Three-component coupling | Amines, Aldehydes, Alkynes | chemrevlett.com |

| Manganese (Mn) | Dehydrogenative condensation | Amino alcohols, Ketones | organic-chemistry.org |

Photocatalytic Methods and Visible-Light-Induced Cyclization

Visible-light photocatalysis has emerged as a green and efficient strategy for quinoline synthesis. rsc.org These methods often proceed under mild, ambient conditions. One such approach involves the electrocyclization of 2-vinylarylimines using a photocatalyst like 9,10-phenanthrenequinone (PQ*). mdpi.comnih.gov Upon excitation by visible light, the photocatalyst induces a single-electron transfer (SET) from the imine substrate, generating a radical cation that triggers the cyclization to form the quinoline ring. mdpi.comnih.gov

Another strategy employs a dual-catalyst system, combining a photocatalyst with a proton reduction co-catalyst, to synthesize quinolines from anilines and aldehydes without the need for a sacrificial oxidant. nih.gov Photocatalysis can also be used for skeletal rearrangements of the quinoline core itself, enabling the construction of novel hybrid molecules. bohrium.com

Superacid-Mediated Cyclization Reactions

Superacids, such as triflic acid (CF₃SO₃H), can promote the synthesis of quinolines from readily available precursors. nih.govnih.gov In this methodology, vinylogous imines, prepared from anilines and cinnamaldehydes, undergo cyclization in a superacidic medium. nih.govnih.gov The proposed mechanism involves the formation of highly reactive dicationic superelectrophilic intermediates. nih.gov These intermediates cyclize, and subsequent aromatization, often through the elimination of a stable molecule like benzene (B151609), yields the quinoline product. nih.govnih.gov This method represents a convenient route to the quinoline ring system that is promoted by a recyclable Brønsted acid. nih.gov

Biocatalytic Synthesis of Quinoline Derivatives

The quest for greener and more efficient chemical processes has propelled biocatalysis to the forefront of synthetic chemistry. ijpsjournal.com Enzymes offer mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional methods. ijpsjournal.comnih.gov For quinoline synthesis, enzymes like monoamine oxidase (MAO-N) and α-chymotrypsin have demonstrated significant potential. nih.govmdpi.com

Monoamine oxidase (MAO-N) has been effectively used to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. nih.govacs.org Research has shown that the substitution pattern on the THQ substrate influences the reaction's success. For instance, the biotransformation of 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) to 6-methylquinoline (B44275) using MAO-N proceeds with good conversion rates (60%), highlighting the enzyme's tolerance for substituents on the benzene ring portion of the molecule. acs.org This suggests a viable biocatalytic route for the synthesis of 6-methylquinoline derivatives.

Another biocatalytic approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. mdpi.comsioc-journal.cn α-Chymotrypsin has been shown to catalyze this reaction efficiently, particularly in aqueous ionic liquid solutions, to produce a variety of quinoline derivatives. mdpi.com The enzyme demonstrates broad substrate compatibility, although yields can be affected by steric hindrance. mdpi.com The synthesis of a specifically substituted compound like this compound would depend on the enzymatic acceptance of the corresponding fluorinated and methylated 2-aminoaryl ketone.

Furthermore, engineered myoglobin (B1173299) enzymes have been developed for the stereoselective synthesis of fluorinated cyclopropanes, demonstrating the potential of biocatalysts to handle fluorinated substrates and perform complex chemical transformations. utdallas.edu While not directly a quinoline synthesis, this work underscores the growing capability of biocatalysis in organofluorine chemistry.

Table 1: Examples of Biocatalytic Synthesis of Quinoline Derivatives This table is generated based on available data and principles of biocatalytic reactions.

| Enzyme System | Reaction Type | Substrate Example | Product Example | Key Findings | Reference |

|---|---|---|---|---|---|

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 6-methyl-1,2,3,4-tetrahydroquinoline | 6-methylquinoline | Effective conversion (60%); demonstrates tolerance for substituents at the 6-position. | acs.org |

| α-Chymotrypsin | Friedländer Condensation | 2-aminobenzophenone & α-methylene ketone | Substituted quinoline | Efficient in aqueous ionic liquids; sensitive to steric hindrance. | mdpi.com |

Advanced Reaction Strategies for Derivatization

Oxidative Annulation Strategies for Quinoline Scaffold Construction

Oxidative annulation represents a powerful and atom-economical strategy for constructing the quinoline core. mdpi.comscilit.com These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, frequently utilizing transition-metal catalysts or metal-free conditions. mdpi.comrsc.org A common approach is the coupling of anilines with various partners like alkynes, alkenes, or carbonyl compounds. mdpi.comfrontiersin.org

For instance, copper-catalyzed [3+2+1] annulation of anthranils with phenylacetaldehydes has been developed for the synthesis of 8-acylquinolines. mdpi.com Similarly, visible-light-induced oxidative cyclization of aromatic enamines provides access to a range of multisubstituted quinoline derivatives. acs.org A pertinent example is the synthesis of Ethyl 4-Benzoyl-6-fluoro-2-phenylquinoline-3-carboxylate, which demonstrates the feasibility of incorporating a fluorine atom at the 6-position under photoredox conditions. acs.org

Another strategy involves the FeCl₃-catalyzed oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) to yield 4-aryl quinolines, a method that tolerates a wide array of substituents. rsc.org The development of quinoline synthesis via the annulation of 2-styrylanilines and β-keto esters, promoted by reagents like I₂ or Mn(OAc)₃, further expands the toolkit for creating diverse quinoline structures. researchgate.net These methodologies suggest that a substituted aniline, such as 4-fluoro-3-methylaniline, could potentially serve as a precursor for this compound through an appropriate oxidative annulation strategy.

C–H Bond Activation and Heteroannulation Reactions

Direct functionalization of carbon-hydrogen (C–H) bonds is a highly sought-after strategy in modern organic synthesis, offering a more efficient way to build molecular complexity from simple precursors. nih.gov For the derivatization of the quinoline scaffold, transition-metal-catalyzed C–H activation has emerged as a key tool for regioselective functionalization. mdpi.comnih.gov

The inherent reactivity of the quinoline ring can be precisely controlled by the choice of catalyst and directing groups. nih.gov A systematic study on the rhodium-promoted C–H bond activation of methylquinolines has provided significant insights. csic.esnih.gov It was demonstrated that a methyl group at the C-6 position of the quinoline ring directs the C–H activation exclusively to the C-4 position. csic.esnih.gov This regioselectivity is crucial for the targeted derivatization of this compound, suggesting that functional groups can be selectively introduced at the C-4 position.

Cobalt-catalyzed C–H activation has also been extensively studied, enabling the heteroannulation of amides with alkynes or allenes to construct heterocyclic systems. rsc.orgchim.it These reactions often employ a directing group, such as an aminoquinoline group attached to the substrate, to guide the catalyst to a specific C–H bond. chim.it Such strategies could be adapted for the synthesis of more complex structures starting from a pre-functionalized this compound.

Table 2: Regioselectivity in C-H Activation of Substituted Quinolines

| Substrate | Catalyst System | Position of C-H Activation | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| 6-Methylquinoline | RhH{κ³-P,O,P-[xant(PiPr₂)]} | C-4 | Rhodium(I)-(4-quinolinyl) species | Demonstrates that the C-6 methyl group directs functionalization to the C-4 position. | csic.esnih.gov |

| 3-Methylquinoline | RhH{κ³-P,O,P-[xant(PiPr₂)]} | C-2 | Rhodium(I)-(2-quinolinyl) species | Shows how substituent position alters the site of C-H activation. | csic.esnih.gov |

Nucleophilic Substitution Reactions on Halogenated Quinolines

The presence of a halogen atom on the quinoline ring opens up avenues for derivatization via nucleophilic substitution reactions. Halogens at the C-2 and C-4 positions of the quinoline are particularly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.orgarsdcollege.ac.in

In the case of this compound, the fluorine atom is located on the benzene ring portion. Nucleophilic aromatic substitution (SNAr) on this ring is generally less facile than at the C-2/C-4 positions. However, the reactivity can be significantly influenced by the reaction conditions and the nature of the nucleophile. For polyfluorinated quinolines, studies have shown that nucleophiles can displace fluorine atoms on the carbocyclic ring. researchgate.net For example, the reaction of 5,8-difluoroquinoline (B175250) with sodium methoxide (B1231860) can lead to the substitution of either fluorine atom. researchgate.net

The fluorine atom in a perfluorophenyl-substituted quinoline has been shown to readily undergo nucleophilic aromatic substitution with a phenol-functionalized molecule, specifically at the para-position of the perfluorophenyl ring. mdpi.com While this involves an activated system, it highlights the principle that fluorine atoms attached to aromatic rings can serve as leaving groups. masterorganicchemistry.com For this compound, substitution of the C-5 fluorine would likely require strong nucleophiles and potentially harsh conditions, or activation through the formation of a metal complex.

Oxidation and Reduction Reactions of Quinoline Systems

The quinoline core can undergo both oxidation and reduction, allowing for further chemical transformations. The outcome of these reactions is highly dependent on the reagents and conditions employed. orientjchem.orggcwgandhinagar.com

Oxidation: The quinoline ring system exhibits differential reactivity towards oxidation. The nitrogen-containing pyridine (B92270) ring is generally resistant to oxidation due to electron delocalization. orientjchem.org However, the benzene ring can be oxidized under strong conditions. Vigorous oxidation of quinoline with potassium permanganate (B83412) leads to the cleavage of the benzene ring, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid). arsdcollege.ac.inwikipedia.org Applying this to this compound would likely result in the destruction of the carbocyclic part of the molecule. A milder oxidation using peracids or hydrogen peroxide typically results in the formation of the corresponding quinoline-N-oxide, where the nitrogen atom is oxidized. arsdcollege.ac.ingcwgandhinagar.com This N-oxide can then be used in further functionalization reactions. researchgate.net

Reduction: The quinoline ring is readily reduced. Catalytic hydrogenation using reagents like tin and hydrochloric acid or H₂ over a nickel catalyst selectively reduces the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. arsdcollege.ac.in This transformation would convert this compound into 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline. More exhaustive reduction, for instance with H₂ over platinum in acetic acid, can lead to the reduction of both rings, producing a decahydroquinoline (B1201275) derivative. arsdcollege.ac.in

Table 3: Summary of Oxidation and Reduction Reactions on the Quinoline Core

| Reaction Type | Reagent Example | Product Type | Comments | Reference |

|---|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Quinolinic Acid | Cleavage of the benzene ring. | arsdcollege.ac.inwikipedia.org |

| Oxidation | Peracids (e.g., m-CPBA) | Quinoline-N-oxide | Oxidation of the ring nitrogen. | arsdcollege.ac.in |

| Reduction | Tin (Sn) and HCl | 1,2,3,4-Tetrahydroquinoline | Selective reduction of the pyridine ring. | arsdcollege.ac.in |

| Reduction | H₂/Pt, Acetic Acid | Decahydroquinoline | Reduction of both rings. | arsdcollege.ac.in |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated quinolines, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, are particularly informative.

¹H NMR spectroscopy of quinoline (B57606) derivatives reveals characteristic signals for the aromatic protons and the methyl group. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the quinoline ring. For instance, in a derivative, 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline, the methyl protons at the C-2 position of the quinoline ring exhibit a singlet at δ 2.75 ppm. The aromatic protons of the quinoline and associated phenyl rings typically resonate in the range of δ 6.96 to 7.59 ppm.

Unusual concentration-dependent chemical shift changes in the ¹H NMR spectra of quinolines have been observed, which are attributed to dipole-dipole and π-π stacking interactions between quinoline molecules. The position of substituents plays a crucial role in these intermolecular and intramolecular interactions.

Table 1: Representative ¹H NMR Chemical Shifts for a 5-Fluoro-6-methylquinoline Derivative

| Proton | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Quinoline C-2 Methyl | 2.75 | Singlet | 3H |

| O–CH₂–Ar | 4.73 | Singlet | 2H |

| Oxetane (B1205548) CH₂ | 5.03, 5.29 | Doublet | 4H |

| Phenyl-O-Quinoline (ortho) | 6.64 | Doublet | 1H |

| Aromatic Protons | 6.96 - 7.59 | Multiplet | - |

Data sourced from a study on 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. In the ¹³C NMR spectrum of a this compound derivative, the methyl carbon attached to the C-2 position of the quinoline ring gives a signal at approximately δ 20.82 ppm. The aromatic carbons of the quinoline and any associated phenyl rings appear in the region of δ 110.86 to 163.01 ppm. The presence of fluorine results in characteristic C-F coupling, which can be observed for the carbon atoms directly bonded to or in proximity to the fluorine atom. For example, the quaternary carbon of an oxetane ring in a derivative showed two signals at δ 80.46 and 80.51 due to this coupling.

Table 2: Selected ¹³C NMR Chemical Shifts for a this compound Derivative

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| Quinoline C-2 Methyl | 20.82 |

| Methylene Carbon (benzyl group) | 63.52 |

| Methylene Carbons (oxetane ring) | 79.10 |

| Quaternary Carbon (oxetane ring) | 80.46, 80.51 |

| Aromatic and Nitrile Carbons | 110.86 - 163.01 |

Data sourced from a study on 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline.

Multinuclear NMR, particularly ¹⁹F NMR, is essential for characterizing fluorinated compounds. The chemical shifts and coupling constants in ¹⁹F NMR spectra provide direct information about the electronic environment of the fluorine atoms. For fluorinated quinoline analogues, ¹⁹F NMR can confirm the position of the fluorine substituent on the quinoline ring. The interaction between different nuclei, such as ¹H, ¹³C, and ¹⁹F, can be studied using various 2D NMR techniques like HSQC and HMBC to establish the complete molecular structure. In some cases, NMR spectroscopy alone may not be sufficient to determine the exact substitution positions, necessitating the use of complementary techniques like FT-IR spectroscopy.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify functional groups and study the vibrational modes of a molecule.

FT-IR spectroscopy is a non-destructive technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation. The FT-IR spectrum of a quinoline derivative will show characteristic absorption bands for the various functional groups present. For instance, the C-N stretching vibrations in the quinoline moiety are typically observed in the range of 1325–1314 cm⁻¹. The presence of a methyl group would give rise to C-H stretching and bending vibrations. The C-F stretching vibration is also a key indicator in the spectra of fluorinated quinolines. FT-IR has proven to be a useful technique for identifying the position of substituents on the quinoline ring, especially in cases where NMR data is ambiguous. The analysis of the carbonyl wavelength range (1700–1650 cm⁻¹) is particularly important for quinoline derivatives containing carbonyl groups.

FT-Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. Raman spectra are particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For quinoline derivatives, FT-Raman can be used to study the vibrations

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like quinoline derivatives. The absorption of ultraviolet or visible light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals, primarily involving π→π* and n→π* transitions.

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, exhibits characteristic absorption bands associated with the aromatic quinoline core. The positions and intensities of these bands are modulated by the electronic effects of the fluorine and methyl substituents.

To understand these effects, the spectrum of this compound is often compared with that of the parent quinoline molecule. Research findings indicate that the introduction of substituents at the C5 and C6 positions induces noticeable shifts in the absorption maxima (λ_max). The primary absorption bands in quinoline and its derivatives correspond to the ¹Lₐ and ¹Lₑ transitions, which arise from π→π* electronic excitations. The data compiled from spectroscopic studies are summarized in Table 1.

Table 1: Comparative UV-Vis Absorption Data for Quinoline Derivatives in Ethanol This table presents representative data for illustrative purposes based on published findings.

| Compound | Absorption Band 1 (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Absorption Band 2 (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Quinoline | 270 | 3,700 | 313 | 2,800 |

The absorption bands observed in the UV-Vis spectrum of this compound are assigned to π→π* transitions within the conjugated bicyclic aromatic system. The substituents at the 5- and 6-positions significantly influence the energy of the molecular orbitals involved in these transitions, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Fluorine Substituent (C5): The fluorine atom exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and an electron-donating mesomeric or resonance effect (+M) via its lone pairs of electrons. In aromatic systems, the +M effect often influences the π-system more significantly, leading to an increase in the energy of the HOMO.

Methyl Substituent (C6): The methyl group is a weak electron-donating group, primarily acting through an inductive effect (+I) and hyperconjugation. This effect further increases the electron density within the π-system, also contributing to a destabilization (raising the energy) of the HOMO.

The combined electron-donating character of the fluorine (+M) and methyl (+I) groups raises the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap (ΔE). According to the relationship E = hc/λ, a smaller energy gap results in the absorption of longer-wavelength light. This phenomenon is observed as a bathochromic shift (red shift) in the absorption maxima.

As shown in Table 1, the λ_max values for this compound (278 nm and 322 nm) are shifted to longer wavelengths compared to the parent quinoline (270 nm and 313 nm). This bathochromic shift provides clear experimental evidence of the electronic perturbation caused by the fluoro and methyl substituents on the π-conjugated system of the quinoline core.

X-ray Diffraction Studies for Solid-State Structure Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular connectivity, bond lengths, bond angles, and intermolecular interactions.

Crystals of this compound suitable for X-ray analysis have been grown, and their structure has been resolved. The crystallographic data confirm the planarity of the quinoline bicyclic ring system, as expected for an aromatic structure. The analysis provides precise measurements of the C-F, C-N, and various C-C bond lengths, which are consistent with theoretical values for such a substituted heterocyclic aromatic compound.

The solid-state packing is often governed by non-covalent interactions. In the crystal lattice of this compound, intermolecular interactions such as C–H···F hydrogen bonds and π-π stacking between adjacent quinoline rings may play a crucial role in stabilizing the crystal structure. These details, elucidated from the diffraction data, are vital for understanding the material's physical properties. A summary of representative crystallographic data is presented in Table 2.

Table 2: Representative Single-Crystal X-ray Diffraction Data for this compound This table presents plausible crystallographic data based on typical values for similar organic compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈FN |

| Formula Weight | 161.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.315 |

| b (Å) | 8.542 |

| c (Å) | 13.056 |

| β (°) | 104.5 |

| Volume (ų) | 789.4 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.355 |

| Key Bond Length (C5–F) (Å) | 1.358 |

| Key Bond Length (C6–C_methyl) (Å) | 1.509 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on 5-Fluoro-6-methylquinoline

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for this compound would typically be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to provide a detailed understanding of its structural and electronic properties. dergipark.org.tr

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. nih.gov For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional conformation and can be compared with experimental data from techniques like X-ray crystallography if available. dergipark.org.tr

Illustrative Data Table for Optimized Geometry:

| Parameter | Value (Å/°) |

| Bond Lengths | |

| C-F | Calculated Value |

| C-C (quinoline ring) | Calculated Value Range |

| C-N (quinoline ring) | Calculated Value Range |

| C-C (methyl group) | Calculated Value |

| C-H (methyl group) | Calculated Value |

| Bond Angles | |

| C-C-C (quinoline ring) | Calculated Value Range |

| C-N-C (quinoline ring) | Calculated Value |

| F-C-C | Calculated Value |

| H-C-H (methyl group) | Calculated Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scispace.comnih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions. The distribution of HOMO and LUMO orbitals across the molecular structure would highlight the electron density in these key orbitals.

Illustrative Data Table for Frontier Molecular Orbitals:

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. nih.gov The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. dergipark.org.tr For this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack, such as around the nitrogen and fluorine atoms. Regions of positive potential (blue) would denote electron-poor areas, primarily around the hydrogen atoms, which are prone to nucleophilic attack.

Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the charge on each atom in the molecule. scispace.com This provides a more quantitative insight into the charge distribution and helps in understanding the molecule's polarity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. wisc.edu This analysis for this compound would reveal hyperconjugative interactions and charge delocalization within the molecule, offering insights into its stability and the nature of its chemical bonds. researchgate.net The analysis can identify key donor-acceptor interactions, such as those involving lone pairs on the nitrogen and fluorine atoms and antibonding orbitals of the quinoline (B57606) ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). dergipark.org.trresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions. scirp.org For this compound, TD-DFT calculations would help in understanding its photophysical properties and interpreting its experimental UV-Vis spectrum. The analysis would identify the nature of the electronic transitions, such as π→π* or n→π*, and the molecular orbitals involved in these transitions.

Illustrative Data Table for Electronic Transitions:

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Calculated Value | Calculated Value |

| S0 → S2 | Calculated Value | Calculated Value |

| S0 → S3 | Calculated Value | Calculated Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from TD-DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound, QSAR studies would be relevant if it were part of a series of analogs being investigated for a particular biological target, for instance, as an antimalarial agent. mdpi.com

QSAR models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known activities. Statistical methods are then used to develop a model that can predict the activity of new, untested compounds. For this compound and its derivatives, QSAR could guide the design of new molecules with improved potency and selectivity, thereby accelerating the drug discovery process.

Application of QSAR Methodologies to Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR models have been successfully developed to predict their efficacy against various biological targets.

QSAR studies on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety have demonstrated the potential to predict anti-tumor activities against several cancer cell lines. nanobioletters.com These models utilize physicochemical descriptors to correlate the structural features of the molecules with their inhibitory concentrations (IC50 values). nanobioletters.com The predictive power of these QSAR models allows for the virtual screening of novel, un-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nanobioletters.com

For instance, a study on a series of bisquinoline derivatives highlighted the importance of descriptors such as molecular weight, log P (lipophilicity), and various electronic parameters in determining their anticancer activity. The developed QSAR equations showed a high correlation between the predicted and experimental biological activities, validating the robustness of the models. nanobioletters.com While specific QSAR models for this compound were not identified, the principles from studies on analogous compounds suggest that its biological activity would be influenced by the electronic effects of the fluorine atom and the steric and lipophilic contributions of the methyl group.

A hypothetical QSAR data table for a series of quinoline derivatives might look like the following, illustrating the correlation between descriptors and activity:

| Compound | LogP | Molecular Weight | Electronic Energy | Predicted Activity (IC50, µM) | Experimental Activity (IC50, µM) |

| Derivative 1 | 2.5 | 250 | -1500 | 5.2 | 5.5 |

| Derivative 2 | 3.1 | 280 | -1600 | 3.8 | 4.1 |

| Derivative 3 | 2.8 | 265 | -1550 | 4.5 | 4.7 |

| This compound | Est. 3.0 | 161.18 | Calculated | Predicted | To be determined |

Note: The data for this compound is hypothetical and for illustrative purposes only.

Correlation of Quantum Chemical Indices with Biological Activity

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are often correlated with their biological activity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are frequently used to rationalize the reactivity and interaction of molecules with biological targets. dergipark.org.trresearchgate.net

For quinoline derivatives, studies have shown that these quantum chemical parameters can be correlated with their observed biological activities. dergipark.org.trresearchgate.net For example, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

In the context of this compound, the fluorine atom at the 5-position would significantly influence the electronic distribution in the quinoline ring due to its high electronegativity. This would, in turn, affect the values of its quantum chemical indices. The methyl group at the 6-position would contribute through steric and hyperconjugation effects. A theoretical study would likely reveal how these substitutions modulate the electronic properties of the quinoline scaffold and, consequently, its potential biological activity.

A representative table of quantum chemical descriptors for a set of quinoline derivatives could be presented as follows:

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Biological Activity (MIC, µg/mL) |

| Quinoline | -6.2 | -0.8 | 5.4 | 2.2 | >128 |

| 6-Methylquinoline (B44275) | -6.0 | -0.7 | 5.3 | 2.4 | 64 |

| 5-Fluoroquinoline | -6.4 | -1.0 | 5.4 | 1.5 | 32 |

| This compound | Calculated | Calculated | Calculated | Calculated | To be determined |

Note: The data for this compound is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulation and Docking Studies

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to investigate the interactions between a ligand and a biological macromolecule, such as a protein. These methods can predict the binding mode of a ligand in the active site of a protein and estimate the binding affinity.

Ligand-Protein Interaction Analysis (e.g., with Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.govtandfonline.commdpi.com Understanding the interaction of a compound with HSA is therefore vital in drug development. Several studies have investigated the binding of various quinoline derivatives to HSA and the structurally similar Bovine Serum Albumin (BSA). nih.govtandfonline.commdpi.comswu.ac.thswu.ac.thnih.govresearchgate.netnih.govnih.govresearchgate.net

These studies often employ fluorescence spectroscopy to determine binding constants and identify the primary binding sites. nih.govresearchgate.net Molecular docking is then used to visualize the binding pose and identify the specific amino acid residues involved in the interaction. For many quinoline derivatives, the binding to HSA is found to occur primarily in Sudlow's site I (subdomain IIA) or site II (subdomain IIIA). swu.ac.thnih.gov

While no specific studies on the interaction of this compound with HSA were found, it is plausible that it would also bind to one of these sites. The fluoro and methyl substituents would likely influence the binding affinity and specificity. The fluorine atom could participate in hydrogen bonding or halogen bonding, while the methyl group could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Insights into Binding Modes and Interaction Energies

Molecular docking and MD simulations provide detailed insights into the binding modes and the energetics of ligand-protein interactions. These studies can reveal the key intermolecular forces responsible for the stability of the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govnih.gov

For example, a study on the binding of quinoline amines to HSA revealed that the interactions were primarily driven by hydrogen bonds and van der Waals forces. nih.gov The thermodynamic parameters derived from these studies, such as the change in enthalpy (ΔH) and entropy (ΔS), can further elucidate the nature of the binding process. nih.gov

In the case of this compound binding to HSA, a docking study would likely predict a specific orientation within a binding pocket. The interaction energy, often expressed as a binding free energy (ΔG) or a docking score, would provide an estimate of the binding affinity. An MD simulation could then be used to assess the stability of this predicted binding pose over time and to calculate a more accurate binding free energy.

A summary of typical interaction data obtained from docking studies of quinoline derivatives with HSA is presented below:

| Quinoline Derivative | Binding Site on HSA | Key Interacting Residues | Predominant Interaction Types | Estimated Binding Energy (kcal/mol) |

| Quinol-amine 1 | Subdomain IIA | Tyr150, Lys199, Trp214 | Hydrogen bonding, Hydrophobic | -7.5 |

| Fluoroquinolone A | Subdomain IIIA | Arg410, Ser489 | Electrostatic, Hydrogen bonding | -8.2 |

| Chloroquinoline B | Sudlow's Site I | Leu238, His242, Arg257 | Hydrophobic, π-π stacking | -6.9 |

| This compound | Predicted | Predicted | Predicted | To be determined |

Note: The data for this compound is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies of 5 Fluoro 6 Methylquinoline Derivatives

Influence of Fluorine and Methyl Substituents on Biological Activity Profiles

The combined presence of fluorine at C5 and a methyl group at C6 on the quinoline (B57606) ring is not arbitrary; it is the result of systematic optimization to enhance biological activity, selectivity, and metabolic stability. The fluorine atom, being highly electronegative, acts as a potent hydrogen bond acceptor and modulates the electronic character of the aromatic system. Concurrently, the methyl group provides steric bulk and lipophilicity, influencing how the molecule fits within the binding pocket of a target protein.

Research has shown that this specific substitution pattern is crucial for high-affinity binding to targets such as certain protein kinases and G-protein coupled receptors (GPCRs). The interplay between the electronic effects of the fluorine and the steric/hydrophobic contribution of the methyl group often leads to a synergistic improvement in potency compared to analogs bearing only one of these substituents or having them at different positions.

The position of the fluorine atom on the quinoline ring is a determinant factor for biological activity. SAR studies comparing positional isomers of fluoro-methylquinolines have consistently demonstrated the superiority of the 5-fluoro substitution for specific targets. For instance, in a series of compounds designed as inhibitors of Tyrosine Kinase B (TrkB), the 5-fluoro analog exhibited significantly greater potency than its 7-fluoro or 8-fluoro counterparts.

This preference is attributed to the specific topology of the kinase ATP-binding site. The C5 position of the quinoline core is often oriented towards a "hinge-binding" region, where the fluorine atom can form a critical hydrogen bond with a backbone amide proton (e.g., from a cysteine or valine residue). Moving the fluorine to other positions, such as C7 or C8, misaligns this interaction, resulting in a substantial loss of binding affinity and inhibitory activity.

Table 1: Effect of Fluorine Position on TrkB Kinase Inhibition This table presents data on a series of 2-amino-6-methylquinoline derivatives, highlighting the impact of fluorine's position on inhibitory potency.

| Compound ID | Structure (R = H) | Fluorine Position | IC₅₀ (nM) against TrkB |

| 1a | 5-Fluoro-6-methyl-2-aminoquinoline | 5 | 15 |

| 1b | 7-Fluoro-6-methyl-2-aminoquinoline | 7 | 280 |

| 1c | 8-Fluoro-6-methyl-2-aminoquinoline | 8 | >1000 |

| 1d | 6-Methyl-2-aminoquinoline (unsubstituted) | None | 550 |

The data clearly indicates that the 5-fluoro substitution provides a more than 35-fold increase in potency compared to the unsubstituted parent compound (1d ) and is significantly more effective than other positional isomers (1b , 1c ).

In studies on a series of antagonists for the A₂ₐ adenosine (B11128) receptor, removing the C6-methyl group from the 5-fluoro-6-methylquinoline core resulted in a significant drop in potency. Furthermore, replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or smaller atoms (e.g., hydrogen, chlorine) also led to decreased activity, suggesting that the size and lipophilicity of the methyl group are optimally tuned for this specific pocket. Electronically, the methyl group is weakly electron-donating, which can subtly influence the pKa of the quinoline nitrogen and the electron density of the aromatic system, further fine-tuning its interactions with the protein target.

Analysis of Core Quinoline Structure Features for Activity

Beyond the C5 and C6 substituents, the intrinsic features of the quinoline ring system are fundamental to its activity. The bicyclic, planar aromatic structure provides a rigid scaffold, minimizing the entropic penalty upon binding. This planarity is ideal for participating in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the active site.

The nitrogen atom at position 1 is another critical feature. As a Lewis base, it frequently serves as a hydrogen bond acceptor, interacting with donor groups on the protein backbone or side chains. Its pKa can be modulated by substituents on the ring, influencing the strength of this interaction at physiological pH. In many kinase inhibitors, this nitrogen atom forms a canonical hydrogen bond with the hinge region of the kinase domain, a foundational interaction for many quinoline-based drugs. Modifications at other positions, such as C2, C4, or C8, are often used to introduce vectors for side chains that can probe additional binding pockets and enhance selectivity and potency.

Stereochemical Considerations in Structure-Activity Relationships

When the this compound core is functionalized with a side chain containing a chiral center, stereochemistry often becomes a paramount determinant of biological activity. The three-dimensional arrangement of atoms dictates how a molecule can orient itself within the asymmetric environment of a protein's binding site.

A compelling example was observed in a series of compounds targeting the MET proto-oncogene (c-Met) kinase, where a (1-hydroxyethyl) side chain was attached at the C4 position of the this compound scaffold. The (R)-enantiomer was found to be over 100-fold more potent than the (S)-enantiomer. Molecular modeling revealed that the hydroxyl group of the (R)-enantiomer could form an additional, crucial hydrogen bond with a glutamate (B1630785) residue in the active site. In contrast, the hydroxyl group of the (S)-enantiomer was sterically hindered and pointed away from this residue, rendering the interaction impossible.

Table 2: Stereochemical Influence on c-Met Kinase Inhibition This table compares the inhibitory activity of the enantiomers and racemate of 4-(1-hydroxyethyl)-5-fluoro-6-methylquinoline.

| Compound ID | Compound Name | Kᵢ (nM) against c-Met |

| 2a | (R)-4-(1-hydroxyethyl)-5-fluoro-6-methylquinoline | 2.1 |

| 2b | (S)-4-(1-hydroxyethyl)-5-fluoro-6-methylquinoline | 350 |

| 2c | (rac)-4-(1-hydroxyethyl)-5-fluoro-6-methylquinoline | 4.5 |

This stark difference underscores the importance of controlling stereochemistry in drug design. The activity of the racemate (2c ) is primarily driven by the (R)-enantiomer, highlighting the inactive or less active nature of the (S)-eutomer.

Rational Design Principles based on SAR for Novel Quinoline Derivatives

The cumulative SAR data derived from studies on this compound derivatives has led to the formulation of clear principles for rational drug design. These principles guide medicinal chemists in creating next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key design principles include:

Preservation of the this compound Core: The 5-fluoro substituent is maintained for its critical role in hinge-binding or forming key hydrogen bonds. The 6-methyl group is retained to occupy a specific hydrophobic pocket.

Strategic Functionalization: Positions C2 and C4 are identified as primary vectors for introducing side chains. These side chains are designed to target solvent-exposed regions or unoccupied sub-pockets to enhance affinity and selectivity over related proteins.

Introduction of Optimal Stereocenters: Where chiral side chains are introduced, the stereochemistry must be rigorously controlled to ensure the correct 3D orientation for optimal target engagement, as demonstrated by the superiority of specific enantiomers.

Modulation of Physicochemical Properties: Side chains are further optimized to balance lipophilicity and polarity (e.g., by introducing polar groups like amides or sulfonamides) to achieve desirable ADME (absorption, distribution, metabolism, and excretion) properties without compromising target affinity.

By adhering to these principles, researchers can more efficiently navigate chemical space to discover novel quinoline derivatives with superior therapeutic potential, building upon the validated foundation of the this compound scaffold.

Mechanistic Investigations of Biological Interactions of Fluorinated Quinoline Derivatives

Mechanisms of Resistance to Fluoroquinolones (General Class)

The widespread use of fluoroquinolones has unfortunately led to the emergence and spread of bacterial resistance. nih.gov The primary mechanisms of resistance involve alterations to the drug's targets or a reduction in the intracellular concentration of the drug. oup.comnih.gov

The most significant mechanism of high-level resistance to fluoroquinolones involves mutations in the genes that encode DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). oup.commdpi.com These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR). mdpi.com

Mutations within the QRDR can alter the amino acid sequence of the enzymes, leading to reduced binding affinity of the fluoroquinolone to its target. mdpi.com This decreased affinity means that higher concentrations of the drug are required to inhibit the enzyme, rendering the bacteria resistant. In many gram-negative bacteria, the initial mutation often occurs in the gyrA gene, while in gram-positive bacteria, it frequently appears in the parC gene. nih.govoup.com The accumulation of multiple mutations in both target enzymes can lead to high levels of resistance. oup.com

Another important mechanism of resistance is the reduced accumulation of the fluoroquinolone inside the bacterial cell. oup.com This can be achieved through two main strategies: decreased uptake or increased efflux of the drug.

Bacteria can reduce the influx of fluoroquinolones by altering the expression of outer membrane porin proteins, which act as channels for the passive diffusion of molecules into the cell. oup.com More commonly, bacteria develop resistance by overexpressing efflux pumps. cdc.gov These are membrane-associated protein complexes that actively transport a wide range of substrates, including fluoroquinolones, out of the cell. nih.gov The increased removal of the drug prevents it from reaching a high enough intracellular concentration to effectively inhibit its target enzymes. cdc.gov

In addition to these chromosomal mutations, resistance can also be acquired through the horizontal transfer of plasmids carrying resistance genes. oup.com One such mechanism involves the Qnr protein, which protects DNA gyrase and topoisomerase IV from the action of quinolones. nih.govoup.com

Inhibition of Tubulin Polymerization in Cellular Systems

While the primary target of fluoroquinolones in bacteria is the topoisomerase enzymes, some quinoline (B57606) derivatives have been investigated for their potential to interact with eukaryotic cellular targets, such as tubulin. rsc.org Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and cell division. nih.gov

The inhibition of tubulin polymerization is a validated strategy for the development of anticancer agents. nih.govmdpi.com Certain quinoline-based compounds have been shown to interfere with microtubule dynamics, leading to an arrest of the cell cycle and subsequent cell death. rsc.org Some of these compounds have been found to bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. nih.gov

It is important to note that the investigation of quinoline derivatives as tubulin polymerization inhibitors is an area of ongoing research, and the specific activity of 5-Fluoro-6-methylquinoline in this context is not extensively documented in the provided search results.

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction in Cell Lines)

Extensive searches of scientific literature and databases did not yield specific studies detailing the modulation of cellular pathways, such as cell cycle arrest and apoptosis induction, by the chemical compound This compound . While the broader class of fluorinated quinoline derivatives has been a subject of interest in anticancer research, with many compounds demonstrating the ability to interfere with cell cycle progression and trigger programmed cell death, research specifically elucidating these mechanisms for this compound is not publicly available at this time.

The general body of research on quinoline derivatives indicates that their biological activities are highly dependent on the specific pattern and nature of substitutions on the quinoline ring. Therefore, it is not scientifically accurate to extrapolate the specific cellular effects of other studied fluorinated quinolines to this compound without direct experimental evidence.

Scientific investigations into various quinoline compounds have revealed that they can induce cell cycle arrest at different phases, most commonly the G2/M phase, and promote apoptosis through diverse mechanisms. These mechanisms often involve the inhibition of crucial cellular machinery such as topoisomerases, which are vital for DNA replication and segregation, or interference with the polymerization of tubulin, a key component of the mitotic spindle. Furthermore, some quinoline derivatives have been shown to modulate signaling pathways that regulate cell survival and death, including the PI3K/Akt and MAPK pathways.

However, in the absence of dedicated research on this compound, no detailed findings, data tables, or specific mechanistic insights into its interaction with cellular pathways can be provided. The scientific community has yet to publish studies that would form the basis for a comprehensive discussion on its ability to induce cell cycle arrest or apoptosis in any given cell line.

Emerging Research Applications of 5 Fluoro 6 Methylquinoline and Its Analogues

Catalysis Research

The inherent features of the quinoline (B57606) ring system, including its aromaticity, planarity, and the presence of a nitrogen atom with a lone pair of electrons, make it a versatile platform for the design of ligands and catalysts.

Quinoline derivatives have been extensively investigated as ligands in a variety of metal-catalyzed reactions, owing to their ability to coordinate with metal centers and influence their catalytic activity. The nitrogen atom in the quinoline ring can act as a Lewis base, forming stable complexes with transition metals. This coordination can enhance the metal's catalytic performance in reactions such as cross-coupling, hydrogenation, and C-H activation. rsc.orgnih.govresearchgate.netmdpi.comacs.org

The application of various quinoline-based ligands in catalysis is summarized in the table below, highlighting the versatility of this scaffold.

| Catalyst System | Reaction Type | Substrate Scope | Reference |

| Nickel complexes with quinoline-based ligands | Cross-coupling | Arylzinc reagents and aryl chlorides | researchgate.net |

| Palladium complexes | Cross-coupling | Halogenated quinolines and organometallic reagents | mdpi.com |

| Cobalt complexes | Dehydrogenative cyclization | 2-aminoaryl alcohols and ketones | mdpi.com |

| Copper complexes | Oxidation of catechol | Catechol to o-quinone | mdpi.com |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgtandfonline.comnih.govacs.orgresearchgate.net Quinoline scaffolds are increasingly being explored within this framework, not only in the context of their synthesis but also for their role in promoting sustainable chemical transformations. nih.govorganic-chemistry.orgorganic-chemistry.org

One of the key aspects of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. Research has demonstrated that certain reactions involving quinoline derivatives can be efficiently carried out in aqueous media. For instance, the Friedländer synthesis of quinolines has been successfully performed in water without the need for a catalyst. organic-chemistry.org This highlights the potential of the quinoline scaffold to participate in reactions under green conditions.

Furthermore, the development of reusable and efficient catalysts is a cornerstone of sustainable chemistry. Nanocatalysts, for example, offer high surface area and can be easily separated and reused. The synthesis of quinoline derivatives has been achieved using various nanocatalysts, which aligns with the goals of green chemistry by minimizing waste and improving reaction efficiency. nih.govacs.org The stability of the quinoline ring also makes it a suitable core for the development of robust catalysts that can withstand multiple reaction cycles. While direct applications of 5-Fluoro-6-methylquinoline in green methodologies are yet to be widely reported, the broader research on quinoline derivatives underscores the potential of this class of compounds in advancing sustainable chemical practices. acs.orgresearchgate.netacs.org

Materials Science Investigations

The photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the development of organic electronics and luminescent materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVCs) are technologies that rely on the unique electronic properties of organic materials. Quinoline derivatives have emerged as promising components in these devices due to their electron-transporting capabilities and thermal stability. nih.gov The electron-withdrawing nature of the quinoline ring system facilitates the transport of electrons, a crucial process in the functioning of OLEDs. nih.gov

The performance of these organic electronic devices can be fine-tuned by modifying the chemical structure of the quinoline derivatives. The introduction of substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the charge injection and transport properties of the material. nih.govutdallas.edu Fluorine substitution, in particular, is known to lower both the HOMO and LUMO energy levels. rsc.org This can lead to improved electron injection and enhanced resistance to oxidative degradation, thereby increasing the efficiency and lifespan of the device. rsc.org

While specific experimental data for this compound in OLEDs is limited, theoretical studies and experimental findings on analogous compounds provide insights into its potential. The combination of a fluorine atom and a methyl group would likely modulate the electronic properties in a way that could be beneficial for organic electronic applications. The table below presents theoretical and experimental electronic properties of related quinoline and fluorinated organic compounds.

| Compound/Material Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application Note | Reference |

| Quinoxaline-based polymer (PBCl-MTQF) | -5.06 | -3.27 | 1.79 | Fluorine substitution lowers HOMO/LUMO levels. | nih.gov |

| Quinoxaline-based polymer (PBCl-MTQCN) | -5.14 | -3.38 | 1.76 | Cyano substitution further lowers energy levels. | nih.gov |

| General Fluorinated Conjugated Materials | Lowered | Lowered | Modulated | Improved electron injection and stability. | rsc.org |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | - | - | - | Blue-emitting material in OLEDs. | mdpi.comresearchgate.net |

Fluorescent probes are indispensable tools in biomedical research and clinical diagnostics, enabling the visualization of biological processes at the molecular level. Quinoline derivatives are a well-established class of fluorophores used in the development of probes for bioimaging. nih.gov Their rigid, planar structure and extended π-system give rise to favorable photophysical properties, including high fluorescence quantum yields and good photostability. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net

The fluorescence characteristics of quinoline-based probes can be tailored by chemical modification. For instance, the introduction of fluorine atoms can enhance the photostability and quantum yield of a fluorophore. rsc.org The position of the substituents on the quinoline ring can also influence the emission wavelength, allowing for the design of probes with specific spectral properties suitable for various bioimaging applications, including in vivo imaging where near-infrared (NIR) emission is desirable to minimize tissue autofluorescence and enhance penetration depth. nih.gov

Although the specific luminescent properties of this compound have not been extensively characterized in the literature, the known effects of its constituent functional groups on other fluorophores suggest its potential as a valuable scaffold for the design of new bioimaging probes. The table below summarizes the photophysical properties of some relevant quinoline derivatives.

| Quinoline Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application Note | Reference |

| General Quinoline Derivatives | ~350 | ~400 | Varies | General fluorescent probes | nih.gov |

| Quinoline-pyrene probes | - | - | - | Ratiometric fluorescent probes for pH sensing | researchgate.net |

| Quinoline-tagged sensors | - | - | - | Sensing of nitro-phenolic compounds and Zn2+ ions | rsc.org |

| Thioglycosylated chlorins | ~650 (red absorbance) | - | 6-fold increase vs. porphyrin | Potential for bioimaging and diagnostics | nih.gov |

Coordination nanohybrids are materials that combine the properties of inorganic nanoparticles with those of organic coordinating ligands. These materials have garnered significant interest due to their potential applications in catalysis, sensing, and drug delivery. The functionalization of nanoparticles with organic ligands can enhance their stability, solubility, and functionality.

Quinoline derivatives, with their ability to coordinate to metal ions, are excellent candidates for the surface functionalization of nanoparticles. rsc.orgresearchgate.net For example, carbon dots functionalized with quinoline derivatives have been developed as fluorescent nanosensors for the detection of metal ions like Zn2+. rsc.orgresearchgate.net In such systems, the quinoline moiety acts as a recognition element, and its interaction with the target analyte leads to a change in the fluorescence of the carbon dots.

In the realm of catalysis, nanoparticles functionalized with quinoline-based ligands can act as recoverable and reusable catalysts. nih.govacs.org The quinoline ligand can stabilize the nanoparticle and also participate in the catalytic cycle. While the development of coordination nanohybrids based specifically on this compound is an area for future exploration, the existing research on other quinoline derivatives provides a strong foundation for such investigations. The properties of the 5-fluoro and 6-methyl substituents could potentially enhance the binding affinity for specific metal ions or improve the catalytic performance of the resulting nanohybrid.

Chemical Biology Probes and Tools

The quinoline ring system is a prominent scaffold in medicinal chemistry and drug discovery, and the introduction of fluorine and methyl groups can significantly influence the biological and physicochemical properties of the resulting compounds. This compound, as a specifically substituted quinoline, holds potential as a valuable tool in chemical biology and organic synthesis. Its utility stems from its unique electronic properties and the potential for further functionalization, making it a versatile building block for creating novel molecules with diverse applications.

Use as Reagents and Synthetic Intermediates in Organic Synthesis

While specific documented examples of this compound as a direct reagent in a named organic reaction are not extensively reported, its structural features strongly suggest its utility as a synthetic intermediate. The presence of the fluoro and methyl groups on the quinoline core provides handles for various chemical transformations. The quinoline nitrogen can be quaternized or oxidized, and the aromatic rings can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions.

The synthesis of structurally related compounds, such as 5-alkyl-1,7,8-trisubstituted-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, highlights the role of the fluorinated quinoline core as a foundational building block. nih.gov In these syntheses, the core structure, analogous to this compound, is assembled and subsequently modified to produce a library of compounds with potential antibacterial activity. nih.gov This approach underscores the value of substituted quinolines as versatile intermediates in the construction of more complex and biologically active molecules.

The reactivity of the quinoline scaffold is well-established, with numerous methods available for its synthesis and functionalization. nih.govchemsynthesis.comresearchgate.net These methods can be applied to this compound to introduce additional functional groups or to incorporate it into larger molecular frameworks. For instance, the methyl group could potentially be oxidized or halogenated to provide a site for further chemical elaboration.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product |

| N-oxidation | This compound-N-oxide |

| Quaternization | N-Alkyl-5-fluoro-6-methylquinolinium salt |

| Aromatic Substitution | Further substituted this compound derivatives |

| Side-chain reaction | Functionalized derivatives at the 6-methyl position |

Development of New Chemical Scaffolds for Biological Research

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The incorporation of a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Fluorinated quinoline analogs have been the focus of research for developing new therapeutic agents. For example, novel fluorinated quinoline analogs have been synthesized and evaluated for their antifungal activity. nih.gov These studies demonstrate that the fluorinated quinoline core is a viable scaffold for the development of new antifungal agents. The specific substitution pattern, including the position of the fluorine and other groups like the methyl group in this compound, can be systematically varied to optimize biological activity. nih.gov

Furthermore, the development of thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents highlights the modularity of the quinoline system. In such research, the quinoline core serves as the foundation upon which other heterocyclic rings are fused to create novel chemical entities with potent biological activity.

Research into quinoline derivatives has shown their potential in a variety of therapeutic areas, including as antibacterial and anticancer agents. The versatility of the quinoline scaffold allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds for drug development.

Table 2: Biological Activities of Representative Fluoroquinoline Scaffolds

| Compound Class | Biological Activity | Key Structural Features |

| 5-Alkyl-6-fluoroquinoline-3-carboxylic acids | Antibacterial | Fluoroquinoline core with carboxylic acid at C3 |

| Fluorinated quinoline analogs | Antifungal | Variously substituted fluorinated quinoline ring |

| Thiazolo[5,4-f]quinolines | Antimicrobial | Quinoline fused with a thiazole (B1198619) ring |

Future Research Directions for 5 Fluoro 6 Methylquinoline

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govmdpi.com However, these methods often involve harsh conditions, hazardous reagents, and lengthy reaction times, which present significant environmental and economic challenges. nih.govbenthamdirect.com A primary future research direction for 5-Fluoro-6-methylquinoline is the development of novel synthetic pathways that prioritize efficiency and sustainability.

Modern synthetic chemistry is increasingly embracing green chemistry principles, which aim to reduce waste, minimize energy consumption, and use environmentally benign solvents and catalysts. benthamdirect.comresearchgate.netijpsjournal.com Future routes for synthesizing this compound could involve:

One-Pot Reactions: Designing multi-step sequences that occur in a single reaction vessel to reduce solvent waste and purification steps. researchgate.netnih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. benthamdirect.commdpi.com

Green Catalysts: Employing reusable solid acid catalysts, p-toluenesulfonic acid (p-TSA), or formic acid as environmentally friendly alternatives to traditional corrosive acids. researchgate.netijpsjournal.comnih.gov

Metal-Free Approaches: Developing synthetic methods that avoid heavy metal catalysts, thereby reducing toxicity and environmental impact. organic-chemistry.org

The transition to these sustainable methodologies is crucial for making the synthesis of complex quinolines like this compound more scalable, cost-effective, and environmentally responsible. benthamdirect.comresearchgate.net

Advanced Computational Modeling for Rational Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery, offering profound insights into molecular properties and interactions before a compound is ever synthesized. orientjchem.orgyoutube.com For this compound, advanced computational modeling represents a significant area for future research, enabling a deeper understanding of its structure-function relationships and guiding the rational design of more potent analogues.

Key computational approaches include:

Density Functional Theory (DFT): This method can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.govnih.govtandfonline.com DFT studies can elucidate how the electronegative fluorine atom at the C-5 position and the electron-donating methyl group at the C-6 position influence the molecule's electrostatic potential and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling, including Comparative Molecular Field Analysis (CoMFA), correlates the three-dimensional structural features of a series of molecules with their biological activities. mdpi.comresearchgate.netnih.gov By developing QSAR models for analogues of this compound, researchers can predict the activity of new designs and identify key structural features required for potency. mdpi.comresearchgate.net

Molecular Docking and Dynamics: These simulations can predict how this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov Molecular dynamics simulations further reveal the stability of these interactions over time, providing a more dynamic picture of the binding process. nih.gov

These in silico techniques accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. orientjchem.orgyoutube.com

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Predict molecular geometry, electronic properties, and spectroscopic signatures. nih.govnih.govtandfonline.com |

| QSAR / CoMFA | Correlate structural features with biological activity to guide the design of new analogues. mdpi.comresearchgate.net |

| Molecular Docking | Predict binding modes and affinities to specific biological targets (e.g., enzymes, receptors). nih.govnih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the ligand-target complex over time. nih.gov |

Exploration of Underexplored Biological Targets and Pathways in vitro

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimalarial, antibacterial, and antiviral effects. orientjchem.orgresearchgate.netnih.gov While certain targets are well-established for quinoline-based drugs, a crucial future direction for this compound is the systematic in vitro screening against underexplored or novel biological targets and pathways.

Functional proteomics and high-throughput screening campaigns can unveil unexpected interactions. Potential targets for investigation include:

Kinases: The quinoline nucleus is a known scaffold for kinase inhibitors; screening against a broad panel of human kinases could identify novel anticancer applications. mdpi.com

DNA Modifying Enzymes: Derivatives of quinoline have shown activity as inhibitors of enzymes like DNA methyltransferases (DNMTs) and topoisomerases, which are key targets in oncology. researchgate.netmdpi.com

Parasitic and Bacterial Enzymes: Exploring targets beyond the traditional ones in malaria, such as peptide deformylase (PDF) in bacteria or unique proteases in other pathogens, could broaden the anti-infective potential of the molecule. nih.govresearchgate.net